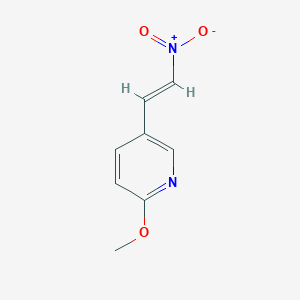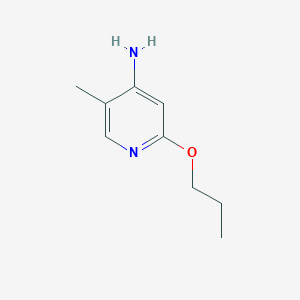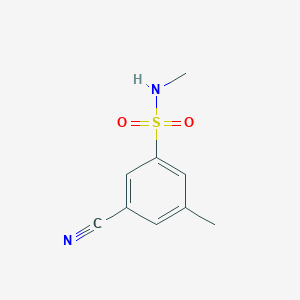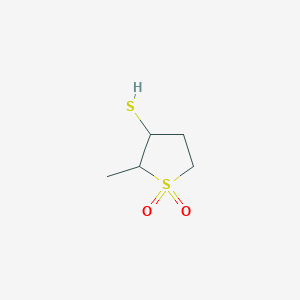
3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H10O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylthiolane+Sulfur Dioxide→2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated thiol derivatives
Scientific Research Applications
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Sulfanyl-1lambda6-thiolane-1,1-dione: Similar structure but lacks the methyl group.
3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione: Contains an additional oxadiazole ring.
Uniqueness
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both a thiol and a sulfone group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H10O2S2 |
|---|---|
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3 |
InChI Key |
VSVKRFRIFUYQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
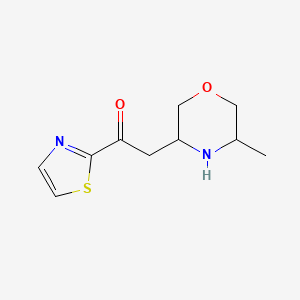
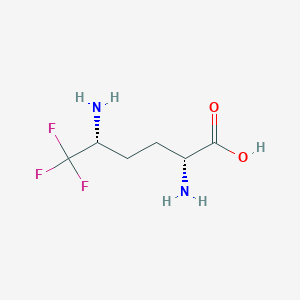
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
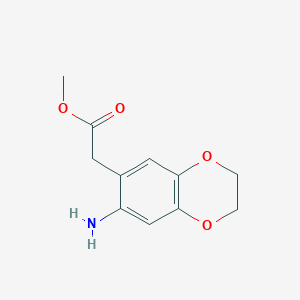

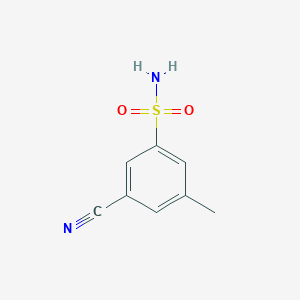
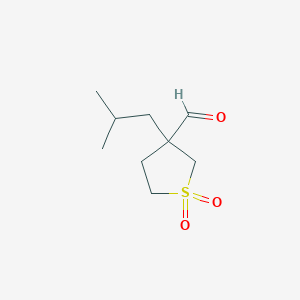
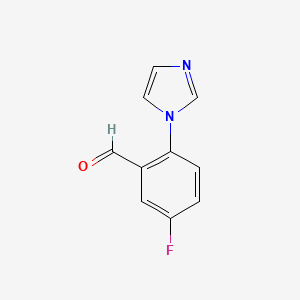
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
